(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: is an organic compound that features a pyrazole ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Propanoic Acid Backbone: The pyrazole ring is then attached to a propanoic acid backbone through a series of condensation reactions, often involving the use of coupling agents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Pyrazole: Utilizing continuous flow reactors to maintain optimal reaction conditions.
Efficient Coupling Reactions: Employing automated systems to ensure precise addition of reagents and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Conversion to alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: can be compared with other similar compounds, such as:
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring, affecting its binding affinity and biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(2-3-9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
MTIICFXUKXIOCC-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C(=CC=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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